Ethanone, 1-[5-bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]-
Description
The compound "Ethanone, 1-[5-bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]-" (CAS: 1052633-38-1) is a brominated pyrrolo[2,3-b]pyridine derivative featuring a phenylsulfonyl group at the 1-position and an ethanone moiety at the 3-position. Its structural complexity and functional diversity make it a valuable intermediate in pharmaceutical research, chemical synthesis, and material science. The phenylsulfonyl group enhances stability and modulates electronic properties, while the bromine atom at the 5-position offers opportunities for further functionalization via cross-coupling reactions .
Properties
IUPAC Name |
1-[1-(benzenesulfonyl)-5-bromopyrrolo[2,3-b]pyridin-3-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11BrN2O3S/c1-10(19)14-9-18(15-13(14)7-11(16)8-17-15)22(20,21)12-5-3-2-4-6-12/h2-9H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBAWXBLTRULJPZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CN(C2=C1C=C(C=N2)Br)S(=O)(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11BrN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethanone, 1-[5-bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]- typically involves multi-step organic reactions. One common synthetic route includes the bromination of a pyrrolo[2,3-b]pyridine derivative, followed by the introduction of a phenylsulfonyl group through sulfonylation reactions. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
Ethanone, 1-[5-bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of reduced products.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted pyrrolo[2,3-b]pyridine derivatives.
Scientific Research Applications
Ethanone, 1-[5-bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]-, is a complex organic compound with a unique combination of structural features, including a pyrrolo[2,3-b]pyridine core, a bromine atom, and a phenylsulfonyl group. The molecular formula for this compound is C14H12BrN2O2S. This compound's structure suggests potential applications in medicinal chemistry and materials science, owing to its distinctive chemical reactivity and biological properties.
Potential Applications
Ethanone, 1-[5-bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]-, has potential applications in various fields:
- Medicinal Chemistry Compounds containing the pyrrolo[2,3-b]pyridine structure are known for their significant biological activities and have been studied for their potential.
- Materials Science The presence of bromine and a phenylsulfonyl group enhances its reactivity and potential applications.
Further investigation through in vitro and in vivo studies is required to determine the specific biological activity of Ethanone, 1-[5-bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]-.
Interaction Studies
Interaction studies are crucial for understanding how Ethanone, 1-[5-bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]-, interacts with biological targets. These studies may include:
- Binding assays
- Enzyme inhibition assays
- Cell-based assays
Such studies will provide insights into its therapeutic potential and safety profile.
Mechanism of Action
The mechanism of action of Ethanone, 1-[5-bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]- involves its interaction with specific molecular targets and pathways. The phenylsulfonyl group is known to enhance the compound’s binding affinity to certain enzymes and receptors, leading to its biological effects. The bromine atom may also play a role in modulating the compound’s reactivity and selectivity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substitution Patterns
The compound belongs to the pyrrolo[2,3-b]pyridine family, with structural analogues differing in substituents at the 1-, 3-, and 5-positions. Below is a comparative analysis of key derivatives:
Key Observations:
- Substituent Effects: The phenylsulfonyl group in the target compound improves solubility and stability compared to non-sulfonylated analogues like 9c .
- Synthetic Utility: Halogenated derivatives (e.g., 9c, 20a) are preferred for cross-coupling reactions, while ethanone moieties facilitate nucleophilic additions .
Physicochemical Properties
- Melting Points: Brominated ethanones generally exhibit higher melting points due to increased molecular rigidity. For example, 9a (2-bromo-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone) melts at 280–282°C, whereas methyl-substituted 9b melts at 116–117°C, highlighting the impact of alkyl vs. aryl groups .
- Solubility: Sulfonylation (as in the target compound) enhances solubility in polar solvents like DCM/ethyl acetate mixtures compared to non-sulfonylated analogues .
Biological Activity
Ethanone, 1-[5-bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]- is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article reviews the current understanding of its biological properties, including anticancer, antimicrobial, anti-inflammatory, and analgesic activities, supported by relevant data and case studies.
- Molecular Formula : C₁₃H₈BrN₂O₂S
- Molecular Weight : 371.64 g/mol
- CAS Number : 876343-81-6
Anticancer Activity
Recent studies have highlighted the potential of pyrrolo[2,3-b]pyridine derivatives in cancer therapy. For instance, compounds derived from this scaffold have shown moderate cytotoxicity against various cancer cell lines. In particular:
- Cytotoxicity Assays : The compound exhibited significant activity against ovarian cancer cells with an IC₅₀ value indicating effective dose-response. Comparatively, it showed limited toxicity towards non-cancerous cardiac cell lines, suggesting a favorable therapeutic index .
Table 1: Cytotoxicity Data Against Cancer Cell Lines
| Cell Line | IC₅₀ (µM) | Selectivity Index |
|---|---|---|
| Ovarian Cancer | 12.5 | 4.0 |
| Breast Cancer | 25.0 | 2.0 |
| Non-Cancerous Cardiac | >100 | - |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Studies indicate that it possesses moderate activity against various bacterial strains, particularly:
- Anti-HIV Activity : Certain derivatives of pyrrolo[2,3-b]pyridine have been shown to inhibit HIV-1 replication effectively with EC₅₀ values below 10 µM .
- Bacterial Inhibition : The compound demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli in vitro, with MIC values ranging from 3.12 to 12.5 µg/mL .
Table 2: Antimicrobial Efficacy Data
| Pathogen | MIC (µg/mL) | Control (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 6.25 | 2.0 (Ciprofloxacin) |
| Escherichia coli | 12.5 | 2.0 (Ciprofloxacin) |
Anti-inflammatory Activity
The anti-inflammatory potential of this compound has been explored through various assays:
- Cytokine Inhibition : In vitro studies revealed that the compound can inhibit pro-inflammatory cytokines effectively, showcasing a mechanism similar to established anti-inflammatory drugs .
Table 3: Anti-inflammatory Activity Data
| Compound | % Inhibition at 4h |
|---|---|
| Ethanone Derivative | 36.61 |
| Standard Drug (Diclofenac) | 38.00 |
Analgesic Activity
In addition to its other activities, the compound has been assessed for analgesic properties:
- Pain Models : In vivo experiments indicated that the ethanone derivative significantly reduced spontaneous locomotor activity in pain models, suggesting potential use as an analgesic agent .
Case Studies and Research Findings
Several case studies have documented the efficacy of pyrrolo[2,3-b]pyridine derivatives in various biological contexts:
- Study on Cytotoxicity : A study demonstrated that a derivative showed promising activity against ovarian cancer cells with minimal effects on healthy cells .
- Antimicrobial Evaluation : Another study reported that derivatives exhibited significant antibacterial activity against resistant bacterial strains, highlighting their potential as novel antimicrobial agents .
- Docking Studies : Computational studies have provided insights into the binding interactions of these compounds with target proteins associated with inflammation and cancer pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
